N-(3-cyanophenyl)-N'-phenylurea
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(3-cyanophenyl)-N’-phenylurea” is not available .Chemical Reactions Analysis
Ureas can participate in a variety of chemical reactions, including hydrolysis, condensation, and addition reactions . The specific chemical reactions involving “N-(3-cyanophenyl)-N’-phenylurea” are not documented.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “N-(3-cyanophenyl)-N’-phenylurea” are not available .Scientific Research Applications
NO Donors with Antithrombotic and Vasodilating Activities
Research has demonstrated that compounds such as N-(1-cyanocyclohexyl)-N-hydroxy-N'-phenylurea, a relative of N-(3-cyanophenyl)-N'-phenylurea, exhibit potent antithrombotic effects and act as nitric oxide (NO) donors. The cyano group is essential for their activity, indicating their potential use in medicinal chemistry for cardiovascular diseases (Camehn & Rehse, 2000).
Enhanced Bioremediation of Environmental Contaminants
Studies on the bioremediation of herbicides like diuron, a phenylurea herbicide, have shown that cyclodextrin-based technologies can significantly enhance the degradation of these persistent environmental contaminants. This research suggests that N-phenylurea compounds, through their structural similarity, could play a role in environmental remediation efforts (Villaverde et al., 2012).
Synthesis of Heterocyclic Compounds
The chemical reactivity of N-(2-cyanophenyl) derivatives, closely related to N-(3-cyanophenyl)-N'-phenylurea, has been harnessed to synthesize various heterocyclic compounds, demonstrating their importance in the synthesis of complex molecules for potential therapeutic and material science applications (Fathalla et al., 2001).
Agricultural Chemistry and Herbicide Transformation
In agricultural chemistry, the transformation of phenylurea herbicides during water treatment processes has been extensively studied, highlighting the environmental fate of these compounds. The research underscores the importance of understanding chemical transformations of urea-based herbicides for environmental safety and regulatory purposes (Chusaksri et al., 2012).
properties
IUPAC Name |
1-(3-cyanophenyl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYKDMRXLMUPEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359025 |
Source
|
Record name | N-(3-cyanophenyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-N'-phenylurea | |
CAS RN |
87597-64-6 |
Source
|
Record name | N-(3-cyanophenyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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